

Sotorasib vs. Docetaxel: A Comparative Guide for KRAS G12C-Mutated NSCLC

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An Objective Comparison of Sotorasib Against the Standard of Care, Docetaxel, in Previously Treated KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC), Supported by Phase 3 Clinical Trial Data.

This guide provides a detailed comparison of Sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor, with Docetaxel, a standard chemotherapy agent, for the treatment of patients with advanced KRAS G12C-mutated non-small cell lung cancer (NSCLC) who have progressed after prior therapies. Sotorasib is an irreversible, selective inhibitor that traps the KRAS G12C protein in its inactive GDP-bound state.^{[1][2]}

Comparative Efficacy and Safety Data: CodeBreakK 200 Trial

The pivotal data for this comparison comes from the CodeBreakK 200 (NCT04303780), a randomized, open-label, phase 3 clinical trial.^{[3][4]} The study enrolled 345 patients with KRAS G12C-mutated advanced NSCLC who had progressed after platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.^{[5][6]} Patients were randomized 1:1 to receive either oral Sotorasib (960 mg, once daily) or intravenous Docetaxel (75 mg/m², every 3 weeks).^{[5][6]}

Table 1: Summary of Key Efficacy and Safety Outcomes from CodeBreakK 200

Endpoint	Sotorasib (n=171)	Docetaxel (n=174)	Hazard Ratio (HR) / P-value
Efficacy			
Median Progression-Free Survival (PFS)	5.6 months	4.5 months	HR=0.66, p=0.0017[3] [6]
12-Month PFS Rate	24.8%	10.1%	N/A[6]
Objective Response Rate (ORR)	28.1%	13.2%	p<0.001[6]
Disease Control Rate (DCR)	82.5%	60.3%	N/A[6]
Median Duration of Response (DoR)	8.6 months	6.8 months	N/A[6]
Median Overall Survival (OS)	10.6 months	11.3 months	HR=1.01, p=0.53[6]
Safety			
Grade 3 or Worse Treatment-Related Adverse Events (TRAEs)	33%	40%	N/A[3]
Serious Treatment-Related Adverse Events	11%	23%	N/A[3]
Most Common Grade ≥3 TRAEs	Diarrhea (12%), Alanine Aminotransferase Increase (8%), Aspartate Aminotransferase Increase (5%)	Neutropenia (9%), Fatigue (6%), Febrile Neutropenia (5%)	N/A[3]

Data sourced from the CodeBreak 200 Phase 3 Trial.[3][6]

Sotorasib demonstrated a statistically significant improvement in progression-free survival compared to docetaxel.[3] The safety profile of Sotorasib was also noted to be more favorable than that of Docetaxel.[3] There was no significant difference in overall survival, which may be partly attributed to 34% of patients in the docetaxel arm crossing over to receive a KRAS G12C inhibitor after progression.[6][7]

Experimental Protocols

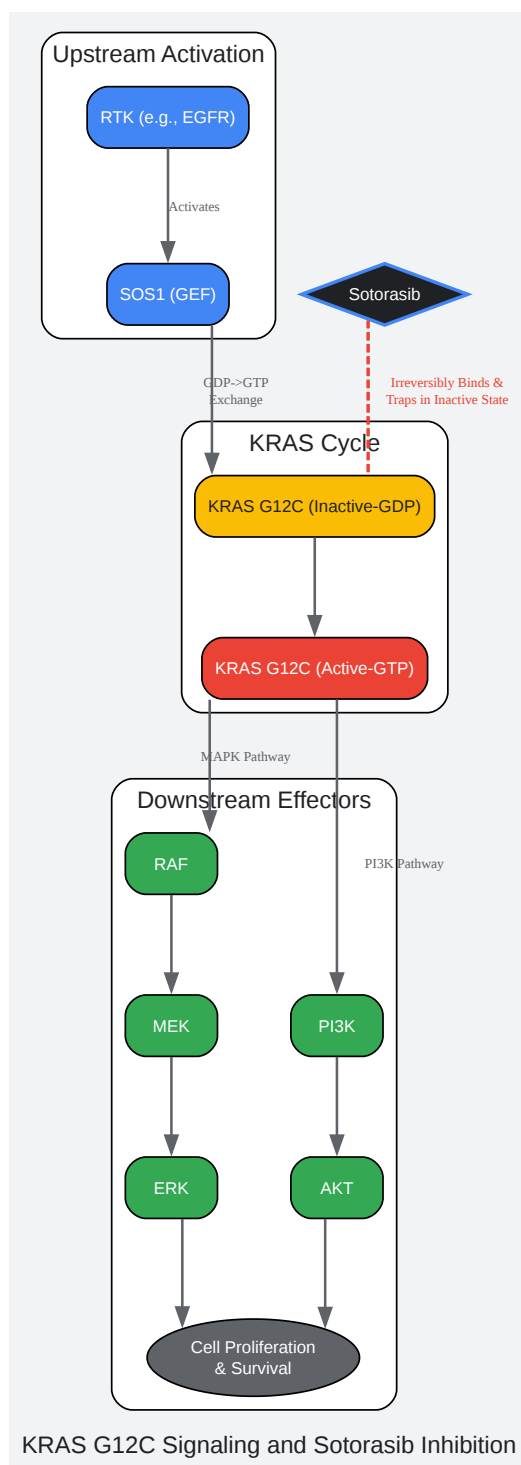
CodeBreakK 200 Study Design

- Trial Phase: Phase 3, Randomized, Open-Label, Multicenter[3]
- Patient Population: 345 adult patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after receiving platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[3][5]
- Exclusion Criteria: Key exclusions included new or progressing untreated brain lesions and previous treatment with docetaxel or a direct KRAS G12C inhibitor.[3]
- Randomization: Patients were assigned in a 1:1 ratio.[5]
- Treatment Arms:
 - Sotorasib Arm: 960 mg administered orally once daily.[6]
 - Docetaxel Arm: 75 mg/m² administered intravenously every 3 weeks.[6]
- Primary Endpoint: Progression-Free Survival (PFS), assessed by a blinded independent central review.[3][5]
- Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.[5]
- Duration: Treatment continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met.[3][6]

Visualizations

KRAS G12C Signaling Pathway and Sotorasib Inhibition

The KRAS protein is a key molecular switch in cellular signaling.[8] When activated by upstream signals from receptors like EGFR, KRAS exchanges GDP for GTP.[9] The active, GTP-bound KRAS stimulates downstream pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[10][11] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and promoting uncontrolled tumor growth.[10][12] Sotorasib specifically and irreversibly binds to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive, GDP-bound state and blocking downstream oncogenic signaling.[1][8]

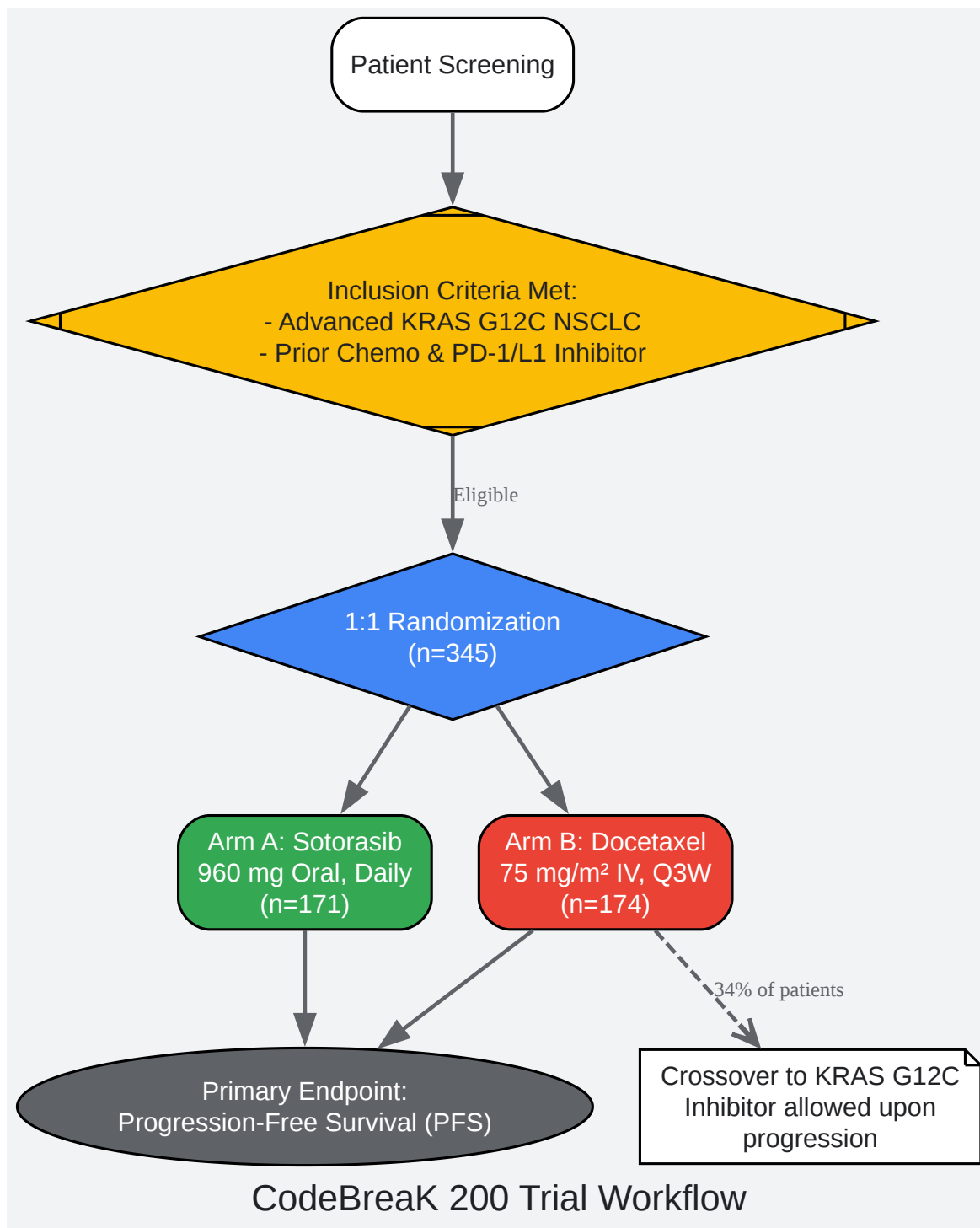


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Caption: Mechanism of Sotorasib in the KRAS G12C signaling pathway.

CodeBreakK 200 Clinical Trial Workflow

The diagram below outlines the logical flow for patient enrollment and treatment allocation in the CodeBreakK 200 trial.



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Caption: High-level workflow for the CodeBreakK 200 clinical trial.

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